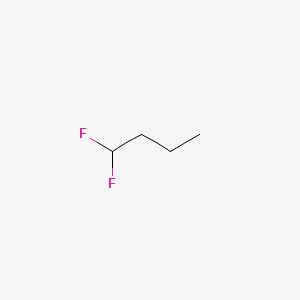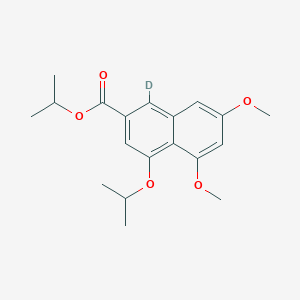![molecular formula C10H6O2 B14754933 furo[3,4-e][1]benzofuran CAS No. 210-75-3](/img/structure/B14754933.png)
furo[3,4-e][1]benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo3,4-ebenzofuran is a heterocyclic compound that features a fused ring system consisting of a furan ring and a benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furo3,4-ebenzofuran typically involves the cyclization of appropriate precursors. One common method is the Hamaguchi–Ibata methodology, which starts with coumarin and involves a series of cyclization reactions . Another approach involves the use of metal-catalyzed reactions, such as the Diels–Alder reaction, to construct the fused ring system .
Industrial Production Methods
Industrial production of furo3,4-ebenzofuran may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Furo3,4-ebenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furo3,4-ebenzofuran-2,3-dione, while substitution reactions can yield a variety of substituted furo3,4-ebenzofuran derivatives .
Applications De Recherche Scientifique
Furo3,4-ebenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Due to its biological activity, furobenzofuran is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of furo3,4-ebenzofuran involves its interaction with specific molecular targets. For instance, certain derivatives have been found to inhibit enzymes such as carbonic anhydrase and tyrosinase . The compound’s effects are mediated through its ability to bind to these enzymes and interfere with their normal function, leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Furo3,4-ebenzofuran can be compared to other similar compounds, such as:
Benzofuran: A simpler structure with a single furan ring fused to a benzene ring.
Furo[3,4-b]benzofuran: Another fused ring system with different connectivity.
Coumarin: A related compound with a benzopyrone structure.
The uniqueness of furo3,4-ebenzofuran lies in its specific ring fusion and the resulting electronic properties, which differentiate it from other similar compounds .
Propriétés
Numéro CAS |
210-75-3 |
|---|---|
Formule moléculaire |
C10H6O2 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
furo[3,4-e][1]benzofuran |
InChI |
InChI=1S/C10H6O2/c1-2-10-8(3-4-12-10)9-6-11-5-7(1)9/h1-6H |
Clé InChI |
XOUWRTHOSASNAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CO2)C3=COC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


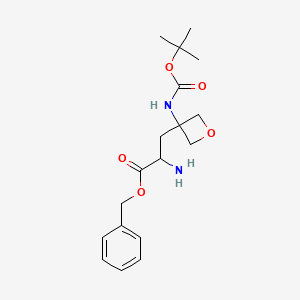
![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
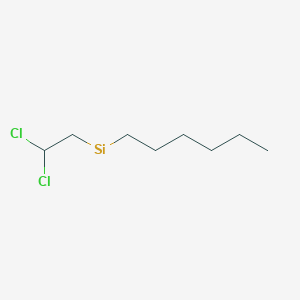
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)
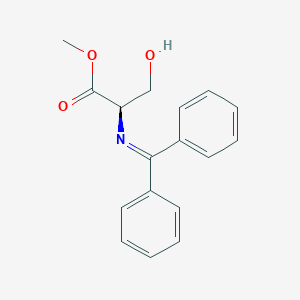
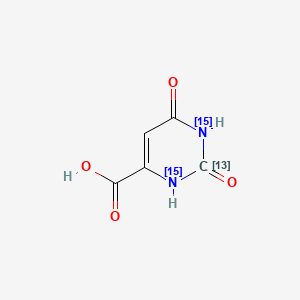
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)
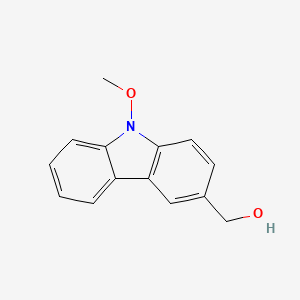
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
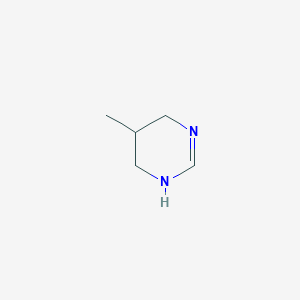
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
